1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis-

Übersicht

Beschreibung

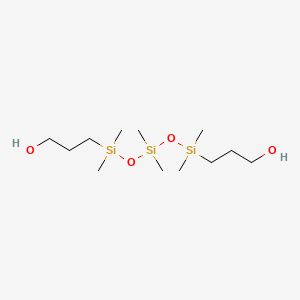

1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is an organosilicon compound characterized by a trisiloxane backbone with two propanol groups attached. This compound is known for its unique properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

The synthesis of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves several steps. One common method includes the reaction of 1,1,3,3,5,5-hexamethyltrisiloxane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .

Analyse Chemischer Reaktionen

1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is primarily utilized in industrial settings. Its applications include:

Surfactants and Emulsifiers

Due to its amphiphilic nature (having both hydrophilic and hydrophobic properties), this compound is effective as a surfactant. It can stabilize emulsions in products such as:

- Cosmetics : Used in creams and lotions for improved texture and stability.

- Paints and Coatings : Enhances the dispersion of pigments and improves the application properties.

Additives in Polymer Production

The incorporation of this siloxane compound into polymers can enhance their properties:

- Improved Flexibility : Increases the elasticity of silicone rubbers.

- Thermal Stability : Enhances resistance to heat and oxidation in various polymer matrices.

Specialty Lubricants

This compound's low volatility and high thermal stability make it suitable for use in specialty lubricants:

- High-performance lubricants for automotive and industrial applications where temperature stability is critical.

Research Applications

Recent studies have explored the potential of this compound in various research contexts:

Biomedical Applications

Research indicates that siloxane compounds can be beneficial in biomedical fields:

- Drug Delivery Systems : Their ability to form stable emulsions may facilitate the transport of hydrophobic drugs.

- Tissue Engineering : Potential use in scaffolding materials due to biocompatibility.

Environmental Remediation

Studies have shown that siloxanes can be used in environmental applications:

- Pollutant Absorption : Their chemical structure allows for the adsorption of organic pollutants from water sources.

Case Studies

Several case studies highlight the practical applications of 1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis-:

| Case Study | Application | Findings |

|---|---|---|

| Study A | Cosmetic Formulation | Demonstrated improved emulsion stability and skin feel compared to traditional emulsifiers. |

| Study B | Polymer Blends | Showed enhanced mechanical properties and thermal stability when blended with polyurethanes. |

| Study C | Drug Delivery | Evaluated as a carrier for hydrophobic drugs; showed increased bioavailability in vitro. |

Wirkmechanismus

The mechanism of action of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves its interaction with various molecular targets. The trisiloxane backbone provides flexibility and hydrophobicity, while the propanol groups offer hydrophilicity. This unique combination allows the compound to interact with both hydrophobic and hydrophilic environments, making it an effective surfactant and emulsifier .

Vergleich Mit ähnlichen Verbindungen

1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- can be compared with other similar compounds such as:

1-Propanol, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-: This compound has a shorter siloxane backbone, which affects its flexibility and hydrophobicity.

1-Propanol, 3,3’-(1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediyl)bis-: This compound has a longer siloxane backbone, providing greater flexibility and hydrophobicity but may affect its solubility in water.

Biologische Aktivität

Chemical Structure and Properties

1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is characterized by a trisiloxane backbone with propanol functional groups. Its structure can be represented as follows:

This compound's unique siloxane structure contributes to its stability and potential interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that siloxane compounds exhibit antimicrobial activity. A study published in Applied Microbiology demonstrated that siloxanes could inhibit the growth of various bacterial strains. The specific mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the siloxane chains .

Cytotoxicity and Cell Viability

Research has shown that siloxane derivatives can impact cell viability. In vitro assays conducted on human cell lines revealed that at certain concentrations, 1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- exhibited cytotoxic effects. The results indicated a dose-dependent relationship where higher concentrations led to increased cell death .

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that siloxanes can induce oxidative stress in cells by increasing ROS levels, which may lead to apoptosis .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various siloxane compounds against Staphylococcus aureus and Escherichia coli. The results showed that 1-Propanol derivatives were particularly effective at concentrations above 0.5% .

Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation focusing on cancer therapeutics, 1-Propanol derivatives were tested against breast cancer cell lines (MCF-7). The findings indicated a significant reduction in cell viability at concentrations exceeding 100 µM after 24 hours of exposure. This suggests potential applications in targeted cancer therapies .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-[[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32O4Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h13-14H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGUSQQYOMFEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)O[Si](C)(C)O[Si](C)(C)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32O4Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58130-02-2 | |

| Details | Compound: Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |

| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70558907 | |

| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104780-66-7, 91019-83-9 | |

| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.